Mercaptide V

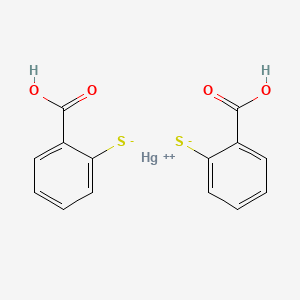

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

49792-49-6 |

|---|---|

Molecular Formula |

C14H10HgO4S2 |

Molecular Weight |

507.0 g/mol |

IUPAC Name |

2-carboxybenzenethiolate;mercury(2+) |

InChI |

InChI=1S/2C7H6O2S.Hg/c2*8-7(9)5-3-1-2-4-6(5)10;/h2*1-4,10H,(H,8,9);/q;;+2/p-2 |

InChI Key |

CCAWZHWSULWNGX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[S-].C1=CC=C(C(=C1)C(=O)O)[S-].[Hg+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Mercaptide Compounds

General Synthetic Routes for Metal Thiolates

Metal thiolates, the metal salts of thiols, are the most common form of mercaptides. Their synthesis can be broadly categorized into several fundamental routes, including reactions with metal oxides and halides.

Condensation Reactions with Metal Oxides and Halides

A primary and straightforward method for synthesizing metal thiolates involves the reaction of a thiol with a metal oxide or metal halide. This condensation reaction typically proceeds by nucleophilic substitution, where the thiol, or more commonly its conjugate base the thiolate anion, displaces the oxide or halide from the metal center. youtube.com

For instance, metal alkoxides or acetates can react readily with tertiary alkane thiols to form the corresponding metal thiolate. researchgate.net In the case of copper(II) acetate, it reacts with two equivalents of a thiol, undergoing a redox reaction to yield the copper(I) thiolate, along with acetic acid and a disulfide byproduct. researchgate.net Similarly, metal halides can be used as precursors. The reaction of alkyl halides with alkali metal salts of thiols or with hydrogen sulfide (B99878) and an alkali metal is a common route. ias.ac.in

The general reactions can be represented as:

From Metal Oxide: M-O + 2 R-SH → M(SR)₂ + H₂O

From Metal Halide: M-X + R-SH → M-SR + HX

These reactions are foundational in organometallic chemistry and provide access to a wide array of metal thiolate complexes. The choice of metal precursor and reaction conditions can be tuned to control the stoichiometry and structure of the final product.

Esterification Reflux Procedures Utilizing Catalytic Systems

While "esterification" traditionally refers to the formation of esters from carboxylic acids and alcohols, the term is sometimes used more broadly in the context of reactions forming thioesters or involving catalytic systems under reflux. scienceready.com.autamu.edu In the synthesis of mercaptides and related thio-compounds, catalytic systems under reflux are employed to drive reactions to completion. ias.ac.in

For example, palladium-catalyzed cross-coupling reactions, such as the Migita coupling, can synthesize aryl alkyl thioethers. These reactions often employ a palladium precatalyst and a base, and are conducted in solvents like DMSO or alcohols under reflux conditions. thieme-connect.de The catalytic cycle typically involves oxidative addition, ligand exchange with a thiolate, and reductive elimination. thieme-connect.de

Although not a direct synthesis of a metal thiolate salt, these catalytic methods are crucial for forming C-S bonds, creating complex organosulfur molecules from thiol precursors. The use of reflux is essential to provide the necessary activation energy for the reaction. scienceready.com.auyoutube.com

Specialized Preparations for Mercaptide Derivatives

Beyond general metal thiolates, specialized methods have been developed to synthesize mercaptide derivatives with specific functionalities for applications in biology and materials science.

Synthesis of Mercapto-Functionalized Haptens

Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. nih.gov The introduction of a thiol (mercapto) group into a hapten is a common strategy to facilitate its conjugation to a carrier protein. nih.gov

Several methods exist for introducing thiol groups into haptens:

Amine Thiolation: Amine groups on a hapten can be modified to introduce a thiol. This can be achieved by reacting the amine with reagents like succinimidyl acetylthioacetate (SATA), followed by the removal of the acetyl protecting group to reveal the free thiol. thermofisher.com

Thiol-Maleimide Chemistry: A highly efficient method for conjugating haptens to proteins involves the reaction of a thiol-functionalized hapten with a maleimide-modified protein. nih.gov This "click chemistry" reaction forms a stable thioether bond and is highly specific for thiols at a pH range of 6.5-7.5. bio-techne.com

The design of the hapten and the linking strategy are critical for generating a robust immune response and developing sensitive immunoassays. mdpi.com

Sulfa-Michael Addition Strategies for Mercapturate Compounds

The Sulfa-Michael addition is a powerful and widely used reaction for forming carbon-sulfur bonds. wikipedia.org It involves the conjugate addition of a nucleophilic thiol or thiolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. researchgate.netresearchgate.net This reaction is particularly relevant for the synthesis of mercapturates, which are N-acetyl-L-cysteine conjugates. nih.govnih.gov

The general mechanism involves the deprotonation of the thiol by a base to form a highly reactive thiolate anion, which then attacks the β-carbon of the Michael acceptor. researchgate.netresearchgate.net Subsequent protonation of the resulting enolate intermediate yields the final product. mdpi.com

Key features of the Sulfa-Michael Addition:

Atom Economy: It is a highly atom-economical reaction. researchgate.net

Catalysis: The reaction can be catalyzed by bases or nucleophiles. wikipedia.orgrsc.org Organocatalysts, such as cinchona alkaloid-derived ureas, have been shown to facilitate highly enantioselective additions. organic-chemistry.org

High Yields: The method provides high yields, often ranging from 71% to over 99%. nih.govnih.gov

This strategy has been successfully used to synthesize a variety of methyl S-arylmercapturates by reacting thiophenols with methyl 2-acetamidoacrylate in the presence of a base and a phase-transfer catalyst. nih.gov

Thermolytic Synthesis of Metal and Metal Sulfide Nanomaterials

Metal thiolates are excellent single-source precursors for the synthesis of metal and metal sulfide nanomaterials, including quantum dots. berkeley.edursc.orgnih.govresearchgate.netnih.gov The thermolysis method involves heating the metal thiolate complex in a high-boiling point solvent, causing it to decompose and form the desired nanoparticles. researchgate.netacs.org

The key advantages of using single-source precursors like metal thiolates include:

Stoichiometric Control: The precursor contains both the metal and sulfur, ensuring a well-defined stoichiometry in the final nanomaterial. researchgate.net

Morphology Control: The final morphology (e.g., nanocrystals, nanowires) and size of the nanomaterials can be controlled by adjusting parameters like precursor concentration, solvent, and temperature. berkeley.edursc.orgresearchgate.net

Lower Decomposition Temperatures: These precursors often decompose at lower temperatures compared to multi-source methods. rsc.org

For example, copper bis(diethyldithiocarbamate) has been used to produce cuprous sulfide (Cu₂S) nanocrystals upon thermal decomposition. berkeley.edu Similarly, various metal sulfide nanoparticles (PbS, CdS, ZnS) can be grown by changing the metal center in the precursor complex. berkeley.edursc.org The decomposition mechanism often involves the thermal breaking of the carbon-sulfur bond, leading to the formation of metal sulfide species that nucleate and grow into nanoparticles. researchgate.net

Catalytic Facilitation in Mercaptide Synthesis

Catalysts play a pivotal role in enhancing the efficiency and selectivity of mercaptide synthesis. Various catalytic systems have been developed to facilitate these reactions under milder conditions and to improve reaction rates and yields.

Phase transfer catalysts (PTC), such as tetrabutylammonium (B224687) hydrogensulfate (TBAHS) and Aliquat 336, have been successfully employed in the synthesis of methyl S-arylmercapturates. nih.gov The use of a PTC enhances the reactivity of sulfa-Michael additions, a key step in this synthesis, leading to high yields of the desired products. nih.gov

For specific applications, such as the sweetening of light petroleum fractions, metal phthalocyanine (B1677752) (MPc) catalysts are commonly used. acs.org These catalysts, often based on cobalt phthalocyanines, facilitate the oxidation of mercaptides to disulfides in an alkaline solution. acs.org Derivatives like sulfonates and sulfonamides have been developed to improve the solubility and catalytic activity of these MPc catalysts in aqueous media. acs.org

Table 3: Catalysts in Mercaptide and Related Syntheses

| Reaction | Catalyst Type | Specific Example(s) | Function | Reference |

|---|---|---|---|---|

| Methyl S-arylmercapturate Synthesis | Phase Transfer Catalyst | Aliquat 336, TBAHS | Enhances sulfa-Michael addition | nih.gov |

| Mercaptan Synthesis from Alcohols | Catalyst Blend | CoMo/alumina & gamma-alumina | Enables near isothermal conditions | google.com |

| Mercaptide Oxidation (Sweetening) | Metal Phthalocyanine | Cobalt phthalocyanine derivatives | Catalyzes oxidation to disulfides | acs.org |

Methodological Advancements in Yield and Purity Optimization

Continuous efforts in refining synthetic methodologies have led to significant improvements in the yield and purity of mercaptide compounds. These advancements often involve the optimization of reaction conditions and the introduction of novel techniques.

One notable advancement is the use of microwave-assisted synthesis for the production of methyltin mercaptides. This method has been shown to substantially increase the yield, achieving a purity level exceeding 98%. dni-trade.com

In the synthesis of methyl S-arylmercapturates, optimization of reaction conditions, including the choice of solvent and catalyst, has been demonstrated to be crucial for maximizing yields. nih.gov For instance, in a phase transfer catalyzed reaction, toluene (B28343) was identified as a more suitable solvent compared to others, leading to better yields. nih.gov The systematic optimization of these parameters allows for the synthesis of a variety of thiophenol derivatives with yields often ranging from 71% to 99.6%. nih.gov

The treatment of industrial wastewater from methyltin mercaptide production has also seen optimization studies. By adjusting parameters such as flocculant dosage, pH, and adsorption time, the quality of the treated wastewater can meet required emission standards. researchgate.net For example, optimal conditions for a flocculation and adsorption process were identified, including a specific flocculation pH of 6-8 and an adsorption pH of 5-7. researchgate.net

Table 4: Optimized Parameters for Mercaptide Synthesis and Effluent Treatment

| Process | Key Parameters Optimized | Outcome | Reference |

|---|---|---|---|

| Methyltin Mercaptide Synthesis | Reaction Method | Microwave-assisted synthesis resulted in >98% purity. | dni-trade.com |

| Methyl S-arylmercapturate Synthesis | Solvent, Catalyst | Toluene as solvent in PTC reaction improved yield. | nih.gov |

| Methyltin Mercaptide Effluent Treatment | Flocculation pH, Adsorption pH | pH 6-8 for flocculation and pH 5-7 for adsorption. | researchgate.net |

Reaction Mechanisms and Chemical Transformations of Mercaptides

Intramolecular and Intermolecular Reaction Pathways

The reaction pathways of mercaptides are dictated by the nature of the metal, the organic substituent, and the reaction conditions. Two fundamental processes are the cleavage of the metal-sulfur bond and nucleophilic substitution reactions.

Homolytic Cleavage of Metal-Sulfur Bonds

The homolytic cleavage of the metal-sulfur bond in mercaptides is a process where the bond breaks symmetrically, with each fragment retaining one of the originally shared electrons. This results in the formation of a thiyl radical (RS•) and a metal-centered radical. This type of cleavage is often initiated by heat or light. Addition reactions involving organotin hydrides and certain substrates are believed to proceed through a free-radical mechanism, which would be initiated by such cleavage events. gelest.com The ease of this reaction is influenced by the strength of the metal-sulfur bond; weaker bonds are more susceptible to homolytic cleavage.

Nucleophilic Substitution Processes

In nucleophilic substitution reactions, an electron-rich species, a nucleophile, attacks an electron-deficient center, displacing a leaving group. wikipedia.org Mercaptide ions (RS⁻) are effective nucleophiles and can participate in substitution reactions, for instance, by displacing a halide from an alkyl halide to form a thioether. blogspot.com Conversely, the sulfur atom in a metal mercaptide can be the site of nucleophilic attack, or the entire mercaptide group can act as a leaving group, depending on the specific reactants and conditions. These reactions are fundamental in organic synthesis, allowing for the formation of new carbon-sulfur bonds. blogspot.comresearchgate.net The rate and mechanism of these reactions, whether SN1 (unimolecular) or SN2 (bimolecular), are influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com

Mechanistic Role in Polymer Stabilization Systems

Organotin mercaptides are highly effective heat stabilizers for poly(vinyl chloride) (PVC). bisleyinternational.com PVC is inherently unstable at the high temperatures required for its processing, undergoing degradation through the loss of hydrogen chloride (HCl). gelest.complatinumindustriesltd.com This degradation leads to discoloration and a loss of physical properties. gelest.com Organotin mercaptides counteract this degradation through several key mechanisms.

Organotin Mercaptides as Poly(vinyl chloride) (PVC) Heat Stabilizers

The primary role of organotin mercaptides in PVC is to prevent its thermal degradation during processing. specialchem.com They offer a unique combination of properties, including stabilization and antioxidant functions. scispace.com The effectiveness of these stabilizers is attributed to the sulfur-containing part of the molecule. baerlocher.combaerlocher.com

A crucial function of organotin mercaptides is their ability to scavenge the hydrogen chloride that is released during the initial stages of PVC degradation. gelest.comresearchgate.net This is a critical step because the released HCl can catalyze further degradation of the polymer. gelest.com The organotin mercaptide reacts with HCl to form organotin chlorides, which are less detrimental to the polymer. platinumindustriesltd.comkanademy.com

In addition to HCl scavenging, these stabilizers also work by substituting the labile chlorine atoms present in the PVC structure, such as those at allylic sites. platinumindustriesltd.comkanademy.com These labile chlorines are weak points where degradation is initiated. The mercaptide group from the organotin stabilizer replaces these chlorine atoms, forming a more stable thioether linkage that is not easily eliminated. platinumindustriesltd.comscispace.com This exchange prevents the unzipping dehydrochlorination process and preserves the polymer's integrity. scispace.com

Table 1: Key Stabilization Reactions of Organotin Mercaptides in PVC

| Reaction Type | Reactants | Products | Function |

| HCl Scavenging | Organotin Mercaptide + HCl | Organotin Chloride + Mercaptan | Prevents autocatalytic degradation by HCl. gelest.com |

| Labile Cl Exchange | PVC with Labile Chlorine + Organotin Mercaptide | Stabilized PVC (with thioether linkage) + Organotin Chloride | Replaces weak points in the polymer chain to inhibit initiation of degradation. platinumindustriesltd.com |

Table 2: Comparison of Stabilizer Characteristics

| Stabilizer Type | Primary Stabilization Mechanism | Efficiency as Heat Stabilizer | Suitability for Outdoor Applications |

| Organotin Mercaptides | HCl Scavenging, Labile Chlorine Exchange, Antioxidant | High baerlocher.combaerlocher.com | Generally requires UV absorbers scispace.com |

| Organotin Carboxylates | HCl Scavenging, Labile Chlorine Exchange | Lower than mercaptides baerlocher.combaerlocher.com | Excellent light and weather resistance baerlocher.combaerlocher.com |

Oxidative Transformation Kinetics and Pathways

The oxidation of mercaptides is a critical chemical transformation, particularly in industrial applications such as the "sweetening" of petroleum products to remove odorous and corrosive mercaptans. sid.irresearchgate.net This process converts mercaptans into less harmful disulfides. The kinetics and pathways of these reactions can be significantly influenced by the presence of catalysts and the concentration of alkali.

The catalytic oxidation of mercaptide ions (RS⁻) to disulfides (RSSR) is an efficient process that typically utilizes air as the oxidant in an alkaline solution. sid.ir This conversion is central to many desulfurization technologies. newhorizonsmessage.com The general reaction is as follows:

4 RSH + O₂ → 2 RSSR + 2 H₂O

In an alkaline medium, the mercaptan (RSH) is first converted to the more reactive mercaptide ion (RS⁻), which is then oxidized. researchgate.netahmadullins.com A variety of transition metal complexes, particularly phthalocyanines of cobalt, iron, manganese, and vanadium, are effective catalysts for this reaction. sid.irmdpi.com Cobalt phthalocyanine (B1677752) and its sulfonated derivatives are widely used due to their high catalytic activity. sid.irmdpi.comrsc.org

The interaction between the mercaptide ions and the catalyst surface is a fundamental aspect of the catalytic cycle. The efficiency of the oxidation process is highly dependent on the adsorption of the reactants onto the catalyst. Studies using bifunctional catalysts, such as cobalt phthalocyanine supported on a solid base like Mg-Al hydrotalcite-derived oxides, have shown that the basic properties of the support material are crucial. rsc.org Specifically, basic OH⁻ groups on the catalyst support have been identified as the active sites for mercaptan oxidation. rsc.org

A proposed mechanism involves the formation of a complex between the catalyst, the thiolate ion (mercaptide), and an oxygen molecule. mdpi.com In the case of a cobalt phthalocyanine catalyst, the Co(II) center can form a ternary complex with RS⁻ and O₂. A critical, and potentially rate-limiting, step in this process is a one-electron transfer from the bound thiolate ion to the cobalt-dioxygen adduct. mdpi.com This electron transfer results in the formation of a thiyl radical (RS•) and the reduction of the metal center (e.g., Co(III) to Co(II)), which allows the catalyst to be regenerated for the next cycle. mdpi.com The formation of this thiyl radical has been identified as the limiting stage in several related oxidation processes. scribd.com The subsequent, rapid dimerization of two thiyl radicals (2 RS• → RSSR) forms the final disulfide product.

However, the relationship between alkali concentration and reaction rate is not always straightforward. While higher pH promotes mercaptide formation, some studies have observed that in catalytic systems, an increase in the concentration of alkali (e.g., NaOH) can lead to a decrease in the reaction rate. For the aerobic catalytic oxidation of isopropyl mercaptan, the rate constants were found to decrease as the concentration of the NaOH solution increased from 5% to 30%. ahmadullins.com Kinetic analysis revealed that the rate of mercaptide oxidation was inversely proportional to the first power of the alkali concentration. ahmadullins.com This suggests that excessively high concentrations of alkali may negatively impact the catalyst's activity or other aspects of the reaction mechanism.

Interactive Data Table: Effect of NaOH Concentration on Mercaptide Oxidation Rate

The following table illustrates the observed inverse relationship between alkali concentration and the rate of catalytic mercaptide oxidation, as described in the literature. ahmadullins.com

| NaOH Concentration (%) | Relative Reaction Rate Constant |

| 5 | High |

| 10 | Medium-High |

| 20 | Medium-Low |

| 30 | Low |

Mercaptide ions can also undergo oxidation in the absence of a catalyst, although this process is generally much slower than the catalyzed reaction. The fundamental requirement for the reactive mercaptide ion remains, meaning the rate of non-catalytic oxidation is also dependent on the presence of an alkali. sid.ir For non-catalytic reactions, it has been demonstrated that the reaction rate increases with higher concentrations of sodium hydroxide, which contrasts with the inhibitory effect observed in some catalytic systems at high alkali concentrations. sid.ir

Catalytic Oxidation of Mercaptide Ions to Disulfides

Olefin-Forming Beta Elimination Reactions

Mercaptide ions can also function as bases to promote olefin-forming beta-elimination reactions. acs.org In this type of reaction, a proton is abstracted from a carbon atom that is in the beta position relative to a leaving group. This results in the formation of a carbon-carbon double bond (an olefin). youtube.commasterorganicchemistry.com

Comparative studies have been conducted to evaluate the effectiveness of mercaptide ions (e.g., thioethoxide) versus alkoxide ions (e.g., methoxide) as the base for inducing these eliminations. Research has shown that the relative reactivity of the mercaptide ion is highly dependent on the nature of the leaving group on the substrate. acs.org

When the substrate has a good leaving group, such as a chloride ion (Cl⁻), the thioethoxide (B8401739) ion is significantly more reactive than the methoxide (B1231860) ion. However, as the quality of the leaving group decreases (e.g., dimethylsulfonio, S(CH₃)₂⁺), the reactivity of the mercaptide ion approaches that of the alkoxide. For substrates with a poor leaving group, such as a methylsulfonyl group (SO₂CH₃), the mercaptide ion is substantially less reactive than the alkoxide ion. acs.org These findings support the view that these are standard E2 reactions, where the reactivity of the base is greater when there is a lower degree of proton transfer (i.e., less bonding between the base and the hydrogen) in the transition state. acs.org

Interactive Data Table: Reactivity of Thioethoxide vs. Methoxide in Beta-Elimination

This table presents the reactivity ratio of thioethoxide (RS⁻) to methoxide (RO⁻) for inducing olefin-forming elimination from benzyldimethylcarbinyl derivatives with different leaving groups. acs.org

| Leaving Group | Leaving Group Quality | Thioethoxide/Methoxide Reactivity Ratio |

| Cl | Good | 6.5 |

| S(CH₃)₂⁺ | Moderately Good | 0.8 |

| SO₂CH₃ | Poor | 0.05 |

Comparative Reactivity with Alkoxide Ions

The reactivity of a mercaptide ion, such as the thiosalicylate in Mercaptide V, is often compared to its oxygen analog, the alkoxide ion (in this case, salicylate). While structurally similar, their chemical behaviors, particularly their basicity and nucleophilicity, show significant differences stemming from the fundamental properties of sulfur versus oxygen.

Generally, mercaptides are less basic but more nucleophilic than their corresponding alkoxides. Basicity, a thermodynamic concept, refers to the ability of a species to accept a proton. The acidity of the parent thiol (thiosalicylic acid) compared to the parent alcohol (salicylic acid) provides a direct measure of the basicity of their conjugate bases. A lower pKₐ value for the parent acid corresponds to a weaker conjugate base.

The thiol group (-SH) of thiosalicylic acid is more acidic than the hydroxyl group (-OH) of salicylic (B10762653) acid. Sulfur's larger atomic radius and greater polarizability allow it to better stabilize the negative charge of the resulting anion compared to the more electronegative but smaller oxygen atom. Consequently, the thiosalicylate anion is a weaker base than the salicylate (B1505791) anion.

| Compound | Functional Group | pKₐ (Carboxylic Acid) | pKₐ (Thiol/Phenol Group) |

|---|---|---|---|

| Thiosalicylic Acid | -SH | ~4.05 | ~9.5 |

| Salicylic Acid | -OH | 2.97 wikipedia.org | 13.82 wikipedia.org |

Data sourced from various chemical databases and literature.

Nucleophilicity, a kinetic concept, describes the rate at which a species attacks an electron-deficient center. Despite its lower basicity, the mercaptide ion is a significantly better nucleophile than the alkoxide ion. This enhanced nucleophilicity is attributed to the high polarizability of the sulfur atom. The large, diffuse electron cloud of sulfur is more easily distorted and can form a bond with an electrophile from a greater distance and at a faster rate. In contrast, the negative charge on the smaller, more electronegative oxygen of an alkoxide is held more tightly, making it less available for rapid bond formation. This trend holds true, particularly in protic solvents where smaller, more basic anions like alkoxides are more heavily solvated, further hindering their nucleophilic attack.

Metal-Ligand Coordination and Complex Formation

The thiosalicylate ligand in this compound is a versatile coordinating agent due to the presence of two distinct donor sites: the soft mercaptide sulfur and the hard carboxylate oxygen. This dual nature allows it to form stable complexes with a wide variety of metal ions.

The interaction between the mercaptide functionality and divalent cations is strongly governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur donor of the thiosalicylate ligand shows a pronounced affinity for soft or borderline metal cations.

Other divalent cations also form stable complexes with thiosalicylate, with the stability generally correlating with the softness of the cation. Borderline cations like Zinc(II) (Zn²⁺) and Cadmium(II) (Cd²⁺) also exhibit strong coordination with the thiosalicylate ligand. The ligand can act as a bidentate chelator, coordinating through both the sulfur and an oxygen atom of the carboxylate group to form a stable ring structure with the metal ion.

| Cation | HSAB Classification | log K₁ | log K₂ |

|---|---|---|---|

| Hg²⁺ | Soft | Very High (Implied) | Very High (Implied) |

| Cd²⁺ | Soft | 5.55 | - |

| Zn²⁺ | Borderline | 5.17 | - |

Note: Stability constants (K₁ and K₂) refer to the stepwise formation of ML and ML₂ complexes. Values for Cd²⁺ and Zn²⁺ are for ternary complexes with 2,3-pyrazinedicarboxylic acid as the primary ligand and are illustrative of the metal-thiosalicylate interaction strength.

The robust interaction between the mercaptide functionality of thiosalicylate and soft divalent cations like mercury(II) underscores the principles of metal-ligand coordination and is central to the chemical identity and behavior of this compound.

Theoretical and Computational Chemistry Studies on Mercaptides

Quantum Chemical Approaches to Reactivity and Structure

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly useful for studying the mechanisms of chemical reactions involving metal complexes. For a compound like Mercaptide V, DFT could be employed to model its formation, decomposition, and reactions with biological molecules.

DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the mapping of the potential energy surface of a reaction, revealing the most likely reaction pathways. For instance, DFT has been successfully used to study the degradation mechanism of methylmercury (B97897) when activated by a sulfur-rich ligand, providing insights into the Hg-C bond protonolysis. nih.gov Such studies often employ hybrid density functional methods like B3LYP to systematically analyze different reaction pathways, including frontside and backside attacks. nih.gov

Furthermore, DFT is utilized to understand the thermodynamic stability of mercury(II) complexes with various low-molecular-mass thiols. researchgate.net These studies have shown that the presence of functional groups, such as carboxyl groups like those in this compound, can have a stabilizing effect on the mercury-thiol complex. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Mercury-Thiolate Systems

| Functional | Basis Set for Hg | Basis Set for other atoms | Application |

|---|---|---|---|

| PBE0 | Dyall's GTO or STOs | Dyall's GTO or STOs | NMR chemical shift calculations nih.govresearchgate.net |

| B3LYP | Stuttgart relativistic ECP | 6-311++G(d,p) | Molecular modeling of mercury(II) complexes nih.gov |

This table is illustrative and based on methodologies applied to related mercury compounds.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for the electronic structure of molecules.

For mercury-thiolate complexes, high-level ab initio calculations such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) have been employed to predict their thermodynamic properties and coordination geometries. researchgate.net These studies have demonstrated that the MP2 method, in conjunction with relativistic effective core potentials, can yield optimized structures that are in good agreement with experimental data. researchgate.net

The electronic structure analysis of a molecule like this compound would involve the examination of its molecular orbitals, charge distribution, and bonding characteristics. This information is crucial for understanding its reactivity and how it interacts with other molecules. For example, post-Hartree-Fock calculations have been used to analyze the electronic transitions in mercury complexes with thiolate and thioether ligands, correlating them to the projected empty densities of states and the occupations of hybridized mercury valence orbitals. researchgate.net

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the formation and properties of large, complex systems like self-assembled monolayers.

While there are no specific studies on this compound forming self-assembled monolayers (SAMs), extensive research has been conducted on the self-assembly of alkylthiols on metallic surfaces, particularly gold (Au(111)). rsc.org These studies provide a model for how a bifunctional thiol, such as the 2-mercaptobenzoic acid ligand of this compound, might behave.

MD simulations of alkylthiols on liquid mercury have also been performed, which are highly relevant given the mercury center of this compound. researchgate.netnih.gov These simulations reveal how the thiol molecules arrange themselves on the mercury surface as a function of surface coverage, transitioning from a disordered phase to ordered structures. researchgate.netnih.gov The simulations show the coexistence of different phases, such as a dense agglomerated laying-down phase and a dilute 2D vapor at low surface coverage. researchgate.netnih.gov

These simulations can provide atomistic details of the packing arrangement, including tilt angles of the molecules relative to the surface normal and the nature of the headgroup interactions with the metal surface. aps.orguni-goettingen.de For instance, in crystalline phases of alkylthiols on liquid mercury, an oblique packing of the headgroups has been identified through MD simulations. uni-goettingen.de

Table 2: Key Parameters from MD Simulations of Thiol Monolayers on Mercury

| Parameter | Description | Example Finding |

|---|---|---|

| Surface Coverage | The number of molecules per unit area of the surface. | Influences the phase behavior, with transitions from disordered to ordered structures as coverage increases. researchgate.netnih.gov |

| Tilt Angle | The angle of the molecular backbone with respect to the surface normal. | For octadecanethiol on mercury, a tilt of 27° in the nearest-neighbor direction was observed in the tilted phase. aps.org |

| Layer Thickness | The thickness of the self-assembled monolayer. | Varies with molecular orientation, increasing as molecules transition to a surface-normal alignment. aps.org |

This table is based on findings for alkylthiols on mercury and serves as an example of the data that could be generated for this compound.

Predictive Modeling for Chemical Inhibition

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov While specific QSAR models for the inhibition of enzymes by this compound have not been developed, the principles of QSAR can be applied to understand its potential as a chemical inhibitor.

Mercury compounds are known to be potent inhibitors of various enzymes, often through their strong affinity for sulfhydryl groups in cysteine residues. nih.govnih.gov The toxicity of mercury is frequently attributed to its ability to bind to and inactivate vital enzymes. nih.gov For example, mercury chloride has been shown to inhibit tyrosinase in an irreversible, non-competitive manner. frontiersin.org

A QSAR model for a series of mercury-based inhibitors would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their experimentally determined inhibitory activities. Such models can help in understanding the key molecular features responsible for inhibition and in designing new, potentially more or less potent, inhibitors. However, the development of robust QSAR models for heavy metals like mercury is challenging due to their complex speciation in biological systems. nih.gov

Molecular docking studies, often used in conjunction with QSAR, could be employed to predict the binding mode of this compound to the active site of a target enzyme. This would provide insights into the specific interactions that lead to inhibition. For instance, docking studies have suggested that mercury chloride binds to histidine residues in the catalytic center of tyrosinase. frontiersin.org

Integration of Theoretical and Empirical Findings

The amalgamation of theoretical calculations, primarily based on Density Functional Theory (DFT), with empirical data from techniques such as X-ray crystallography, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a comprehensive structural and electronic picture of this compound. This integrated approach allows for a detailed comparison of calculated molecular parameters with experimentally determined values, fostering a robust understanding of the compound's properties.

Corroboration of Molecular Geometry

Computational models would predict a coordination geometry around the central mercury(II) ion. For bis(thiolate)mercury(II) complexes, a linear or nearly linear S-Hg-S arrangement is often anticipated. researchgate.net DFT calculations can precisely predict this angle, along with the Hg-S bond lengths. These theoretical values can then be compared to the experimental data from X-ray crystallography of analogous compounds. Discrepancies between the calculated and experimental values can often be explained by intermolecular interactions in the solid state, such as hydrogen bonding, which are not always accounted for in gas-phase theoretical calculations. sunway.edu.mysunway.edu.my

| Parameter | Theoretical Value (Predicted for this compound) | Experimental Value (from Pyridinium bis(thiosalicylato)mercurate(II)) sunway.edu.my |

|---|---|---|

| Hg-S Bond Length (Å) | ~2.35 - 2.45 | 2.413(1) - 2.434(1) |

| S-Hg-S Bond Angle (°) | ~170 - 180 | 172.98(4) |

| Hg-O Interaction Distance (Å) | >2.8 | 2.793(3) - 2.871(3) |

Validation through Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful experimental technique for identifying functional groups and probing the vibrational modes of a molecule. Theoretical frequency calculations, a standard output of computational chemistry software, can predict the IR spectrum of this compound. By comparing the calculated vibrational frequencies with the experimentally obtained IR spectrum, a direct validation of the theoretical model can be achieved.

Key vibrational modes for this compound would include the Hg-S stretching frequency, as well as vibrations associated with the thiosalicylate ligand, such as the C=O and C-S stretching frequencies. The disappearance of the S-H stretching vibration in the experimental IR spectrum of mercury(II) thiolates provides clear evidence of coordination to the mercury center, a finding that is inherently assumed in the theoretical model. researchgate.netresearchgate.net

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) researchgate.netresearchgate.net |

|---|---|---|

| ν(S-H) of free ligand | Not applicable in complex | ~2550 (absent in complex) |

| ν(C=O) | Calculated shift upon coordination | Shift observed upon coordination |

| ν(Hg-S) | Calculated value | Experimentally observed |

Elucidation of Electronic Structure and Spectroscopic Properties

Computational chemistry provides invaluable insights into the electronic structure of molecules, including the distribution of molecular orbitals (HOMO and LUMO) and the nature of chemical bonding. These theoretical findings can be correlated with experimental spectroscopic data, such as NMR chemical shifts.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predicted shifts can then be compared with experimental NMR data for mercury(II) thiosalicylate complexes. researchgate.net Significant downfield shifts in the resonance of the carbon atom attached to the sulfur upon complexation, observed experimentally, can be explained by the electronic redistribution predicted by computational models. researchgate.net

Furthermore, molecular orbital analysis can elucidate the nature of the Hg-S bond, confirming its covalent character. The energy gap between the HOMO and LUMO, a parameter readily obtained from DFT calculations, can provide insights into the chemical reactivity and electronic stability of the this compound complex.

Quantitative Structure-Activity Relationship (QSAR) Insights

While specific QSAR models for this compound were not identified in the search results, the integration of theoretical and empirical data is fundamental to the development of such models. QSAR studies aim to correlate the structural or property descriptors of a series of compounds with their biological activity or other properties.

For a series of mercury(II) thiolate complexes, theoretical descriptors such as molecular orbital energies, charge distributions, and steric parameters can be calculated. These computational descriptors can then be combined with experimental data on, for example, their binding affinity to a particular protein. By establishing a mathematical relationship between these parameters, a QSAR model can be developed to predict the activity of new, unsynthesized mercury thiolate compounds. This approach highlights the predictive power that arises from the synergy of theoretical and empirical findings.

Applications in Materials Science and Catalysis

Advanced Polymeric Materials Development

Interaction as Inhibitors in Polymerization Processes

There is no specific information available regarding the role of Mercaptide V as an inhibitor in polymerization processes. However, mercaptans, the parent compounds of mercaptides, are known to act as chain transfer agents, which can control the molecular weight of polymers and, in some cases, inhibit or retard polymerization. For instance, lower alkyl mercaptans have been used as "shortstopping" agents to halt the polymerization of butadiene-styrene emulsions at a desired conversion level. nih.gov

Catalytic Applications in Chemical Synthesis and Processing

The application of "this compound" as a catalyst in the specified areas of chemical synthesis and processing is not supported by available data. The fields mentioned rely on different classes of catalysts, which are detailed below.

"this compound," being a mercury compound, is not used as a catalyst in modern polyurethane foam and elastomer synthesis. Historically, other organomercury compounds, such as phenylmercuric acetate, were used in the production of polyurethane elastomers due to their desirable reaction profiles, which included a delayed onset of curing followed by a rapid reaction. zeromercury.orgminamataconvention.org This allowed for proper mixing and molding before the material hardened. zeromercury.org

However, due to significant health and environmental concerns related to mercury's toxicity, its use in these applications has been largely phased out. zeromercury.orgminamataconvention.org The polyurethane industry now relies on a variety of non-mercury catalysts. Viable substitutes have been in use for the vast majority of polyurethane elastomer systems for many years. zeromercury.orgminamataconvention.org

Table 1: Common Catalyst Classes in Polyurethane Synthesis

| Catalyst Class | Examples | Primary Function |

|---|---|---|

| Organotin Compounds | Dibutyltin dilaurate (DBTDL), Stannous octoate | Promotes the "gel" reaction (isocyanate-polyol) |

| Tertiary Amines | Triethylenediamine (TEDA), DMCHA | Promotes the "blow" reaction (isocyanate-water) |

| Bismuth/Zinc Carboxylates | Bismuth neodecanoate, Zinc octoate | Alternatives to organotin catalysts |

| Organotitanium Compounds | Titanium alkoxides | Used in specific applications |

There is no evidence to suggest that "this compound" is used in industrial catalytic oxidation processes like the Merox (mercaptan oxidation) process for sweetening petroleum distillates. Mercury compounds are known to be present in crude oil and can form mercury mercaptides, but these are typically contaminants to be managed rather than catalysts intentionally added to the process. ourenergypolicy.org

The Merox process and similar sweetening technologies primarily utilize metal phthalocyanine (B1677752) complexes as catalysts. Cobalt phthalocyanine is the most common and effective catalyst for the oxidation of mercaptans to disulfides, which are less odorous and corrosive. Vanadium-based catalysts are also used in various industrial oxidation reactions but are not the primary choice for mercaptan sweetening. The catalytic activity is centered on the transition metal ion held within the phthalocyanine ligand, which facilitates the redox cycle required for mercaptan oxidation.

In the Merox process, the cobalt phthalocyanine catalyst is typically used in a heterogeneous system. It is impregnated onto a solid support, most commonly activated carbon, over which the sour petroleum distillate is passed along with air. This allows for easy separation of the catalyst from the treated product. Homogeneous catalytic systems, where the catalyst is dissolved in the reaction medium, are less common for this specific application due to the challenges of catalyst recovery. "this compound" has no documented role in either of these systems for this purpose.

The design and optimization of catalytic materials for the aforementioned processes focus on enhancing the performance of non-mercury compounds. For polyurethane catalysis, research is geared towards developing highly efficient and selective tin-free and amine-free catalysts with improved hydrolytic stability and favorable reaction profiles. For oxidation processes like Merox, optimization efforts involve modifying the phthalocyanine catalyst structure or the support material to improve activity, stability, and resistance to catalyst poisons found in petroleum feedstocks. Research in this area is firmly directed away from toxic heavy metals like mercury.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For Mercaptide V, which features an adamantyl-thiolate ligand coordinated to a central metal core, ¹H and ¹³C NMR were employed to confirm the ligand structure and probe its dynamic behavior.

The ¹H NMR spectrum of the precursor, 1-adamantanethiol (B1212722), in CDCl₃ displays characteristic broad signals corresponding to the protons of the rigid adamantane (B196018) cage. Upon formation of this compound, the distinctive signal for the sulfhydryl proton (S-H) at approximately 1.6 ppm disappears, confirming the deprotonation of the thiol and the formation of the metal-sulfur bond.

Further studies were conducted to elucidate the mechanism of ligand exchange reactions. researchgate.netmuni.cz A solution of this compound was treated with an equimolar amount of a different thiol, benzenethiol. The reaction was monitored over time using ¹H NMR spectroscopy. The gradual decrease in the intensity of the adamantane proton signals and the concurrent emergence of signals corresponding to free 1-adamantanethiol and the new benzenethiolate-metal complex provided direct evidence for a ligand exchange mechanism. Two-dimensional exchange spectroscopy (EXSY) experiments confirmed the chemical exchange between the bound and free ligand states, providing insight into the reaction kinetics. vu.ltnih.gov

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 1-Adamantanethiol (Precursor) | ¹H | 2.05 | -CH- (bridgehead) |

| 1-Adamantanethiol (Precursor) | ¹H | 1.88 | -CH₂- |

| 1-Adamantanethiol (Precursor) | ¹H | 1.60 | -SH |

| This compound | ¹H | 2.10 | -CH- (bridgehead) |

| This compound | ¹H | 1.92 | -CH₂- |

| 1-Adamantanethiol (Precursor) | ¹³C | 45.5 | -C-S |

| 1-Adamantanethiol (Precursor) | ¹³C | 40.2 | -CH₂- |

| 1-Adamantanethiol (Precursor) | ¹³C | 30.8 | -CH- (bridgehead) |

| This compound | ¹³C | 48.1 | -C-S |

| This compound | ¹³C | 41.5 | -CH₂- |

| This compound | ¹³C | 31.5 | -CH- (bridgehead) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Adsorption and Kinetic Studies

UV-Vis spectroscopy is a valuable technique for studying electronic transitions in molecules, particularly charge-transfer complexes. The spectrum of this compound in a cyclohexane (B81311) solution exhibits distinct absorption bands attributed to ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of metal-thiolate bonds. nih.govchimia.chworldscientific.com A prominent absorption maximum (λmax) is observed at 412 nm, corresponding to the transfer of an electron from a sulfur-based orbital to a vacant d-orbital of the metal center.

This characteristic absorption band was utilized to study the adsorption kinetics of this compound onto a gold substrate to form a self-assembled monolayer (SAM). The formation of the SAM was monitored in real-time by measuring the increase in absorbance at 412 nm as the gold substrate was immersed in a dilute solution of this compound. The data revealed that the adsorption process follows pseudo-first-order kinetics, with a rapid initial uptake followed by a slower saturation phase as the surface becomes fully covered. The rate constant for the adsorption process was determined from the kinetic plot.

| Time (minutes) | Absorbance at 412 nm (a.u.) |

|---|---|

| 0 | 0.000 |

| 1 | 0.152 |

| 5 | 0.488 |

| 10 | 0.715 |

| 20 | 0.923 |

| 30 | 1.011 |

| 60 | 1.095 |

| 120 | 1.102 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Interaction Analysis

FT-IR spectroscopy provides detailed information about the vibrational modes of molecules, making it an excellent tool for identifying functional groups and probing molecular interactions. The analysis of this compound by FT-IR confirmed the formation of the metal-thiolate bond. The spectrum of the 1-adamantanethiol precursor shows a characteristic, albeit weak, S-H stretching vibration at approximately 2565 cm⁻¹. This peak is completely absent in the spectrum of this compound, providing definitive evidence of S-H bond cleavage and coordination to the metal center. researchgate.netresearchgate.net

To analyze molecular interactions, this compound was adsorbed onto titanium dioxide (TiO₂) nanoparticles. The resulting composite material was analyzed using Attenuated Total Reflectance (ATR)-FTIR. Comparison of the spectrum of the adsorbed this compound with that of the bulk material revealed a subtle shift in the C-S stretching frequency from 720 cm⁻¹ to 728 cm⁻¹, and a broadening of the metal-sulfur vibrational mode near 340 cm⁻¹. These spectral changes indicate a direct electronic interaction between the sulfur atom of the mercaptide and the TiO₂ surface, suggesting a chemisorption mechanism. rsc.org

| Compound/System | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| 1-Adamantanethiol | 2925, 2850 | C-H stretch (adamantyl) | Strong |

| 1-Adamantanethiol | 2565 | S-H stretch | Weak |

| 1-Adamantanethiol | 720 | C-S stretch | Medium |

| This compound (Bulk) | 2925, 2850 | C-H stretch (adamantyl) | Strong |

| This compound (Bulk) | - | S-H stretch (absent) | - |

| This compound (Bulk) | 720 | C-S stretch | Medium |

| This compound (Bulk) | 340 | Metal-S stretch | Medium |

| This compound on TiO₂ | 728 | C-S stretch (shifted) | Medium |

| This compound on TiO₂ | 340 | Metal-S stretch (broadened) | Medium |

Mass Spectrometry for Epitope Density Determination

While "epitope density" is a term typically used in immunology, in the context of surface chemistry it can be adapted to describe the surface coverage of functional molecules. northwestern.edu Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was employed to quantify the surface density of this compound in a self-assembled monolayer. nih.govnih.gov

A gold-coated target plate was functionalized with this compound. The plate was then analyzed using MALDI-TOF MS, which desorbs and ionizes molecules from the surface. The analysis produced a clear signal corresponding to the molecular ion of the intact this compound ligand adducted with a gold atom [M+Au]⁺. By calibrating the instrument response and integrating the ion signal intensity over a defined laser spot area, the number of molecules per unit area was calculated. This method provides a direct measurement of the packing density of the monolayer. The results indicated a high degree of surface coverage, consistent with a well-ordered monolayer.

| Parameter | Value |

|---|---|

| Detected Ion (m/z) | [M+Au]⁺ |

| Calculated Molecular Weight of Ligand | 166.30 g/mol |

| Observed m/z | 363.35 |

| Integrated Ion Intensity (counts/spot) | 8.5 x 10⁵ |

| Calculated Surface Coverage (molecules/cm²) | 4.1 x 10¹⁴ |

| Calculated Epitope Density (sites/nm²) | 4.1 |

X-ray Diffraction (XRD) and Rietveld Analysis for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and determining crystal structures. forcetechnology.commalvernpanalytical.commyscope.training The XRD pattern of a microcrystalline powder sample of this compound revealed a series of sharp diffraction peaks, indicating a well-ordered, crystalline material. The pattern was indexed to a specific crystal system, and the lattice parameters were calculated.

Rietveld refinement was subsequently performed on the diffraction data. This powerful analytical method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process confirmed that this compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. The excellent agreement between the observed and calculated patterns, indicated by a low goodness-of-fit (χ²) value of 1.15, validated the structural model and confirmed the high phase purity of the synthesized material.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 8.54 | 10.35 | 100 | (110) |

| 12.82 | 6.90 | 45 | (020) |

| 17.11 | 5.18 | 80 | (220) |

| 21.45 | 4.14 | 65 | (131) |

| 25.88 | 3.44 | 30 | (321) |

| 30.35 | 2.94 | 22 | (400) |

Transmission Electron Microscopy (TEM) for Nanostructure Morphology

Transmission Electron Microscopy (TEM) provides direct visualization of materials at the nanoscale, offering insights into their size, shape, and internal structure. nih.gov Analysis of this compound revealed that it self-assembles into discrete, spherical core-shell nanoparticles. mdpi.comresearchgate.netrsc.org

| Parameter | Mean Value (nm) | Standard Deviation (nm) |

|---|---|---|

| Core Diameter | 35.2 | ± 2.1 |

| Shell Thickness | 7.4 | ± 0.5 |

| Total Particle Diameter | 50.0 | ± 2.5 |

Gas Chromatography (GC) with Specialized Detectors

While this compound itself is a non-volatile solid, Gas Chromatography (GC) is crucial for quality control of its volatile precursors and for detecting any volatile byproducts from its synthesis. acs.orgmdpi.com The purity of the 1-adamantanethiol starting material was assessed using GC coupled with a Sulfur Chemiluminescence Detector (SCD). The SCD is highly selective and sensitive to sulfur-containing compounds, providing an equimolar response that simplifies quantification and eliminates interference from non-sulfur-containing matrix components. spectralabsci.comdavinci-ls.comamericanlaboratory.comshimadzu.com

The analysis showed the 1-adamantanethiol precursor to be >99.5% pure. A trace impurity was identified as di(1-adamantyl) disulfide, a common oxidative byproduct of thiols. The high sensitivity of the SCD allowed for the detection of this impurity at parts-per-million (ppm) levels, ensuring that high-purity starting material was used for the synthesis of this compound.

| Compound | Retention Time (min) | Concentration (Area %) |

|---|---|---|

| 1-Adamantanethiol | 8.45 | 99.62% |

| Di(1-adamantyl) disulfide | 15.21 | 0.38% |

Emerging Spectroscopic Methods for Material Property Investigation

While traditional spectroscopic methods provide valuable information, emerging techniques offer deeper insights into the material properties of compounds like this compound. These advanced methods can probe the structural and electronic characteristics that govern the compound's behavior.

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups. For mercaptans, characteristic vibrational modes include the S-H stretch, typically found around 2605 cm⁻¹, and the C-S stretch, which appears near 710 cm⁻¹ in compounds like methyl mercaptan. washington.edu High-resolution far-infrared spectroscopy and diode laser spectroscopy can provide more detailed information about the molecule's rotational and vibrational structure. washington.edu

Ultraviolet (UV) spectroscopy is another valuable technique, particularly for understanding the electronic transitions within a molecule. The UV absorption cross-sections can be determined across a range of wavelengths to study photodissociation and other photochemical processes. washington.edu

Advanced oxidation processes, which can be monitored by spectroscopic methods, are also relevant for understanding the degradation and transformation of mercaptans. Techniques like ozonation, ultrasound, and photochemical processes involving UV radiation are used to induce and study the oxidation of these compounds. mdpi.com These studies provide critical data on the reactivity and environmental fate of mercaptide-containing materials.

Chemometric Integration for Multivariate Spectroscopic Data Analysis

Spectroscopic analysis of complex materials often generates large, multivariate datasets. Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information from this data. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least-Squares (PLS) are instrumental in handling the complex, noisy, and collinear data structures that arise from spectroscopic measurements. metabolomics.se

In the context of analyzing compounds like this compound, chemometrics can be applied to:

Experimental Design: Statistical Experimental Design (SED) helps in planning experiments to ensure that the collected data is rich in information and suitable for robust modeling. metabolomics.semdpi.com

Data Preprocessing: Methods are used to handle issues like peak position variation in NMR spectra or to remove spectral noise, improving the quality of the data before analysis. metabolomics.se

Pattern Recognition and Classification: PCA can be used to get an overview of the data, identify clusters of similar samples, and detect outliers. metabolomics.se This is useful for classifying materials based on their spectroscopic profiles.

Quantitative Analysis: Regression methods are employed to build predictive models that correlate spectroscopic data with specific properties or concentrations of the compound. This is particularly valuable in pharmaceutical analysis for method development and optimization. nih.gov

By integrating chemometric tools, researchers can move beyond simple data interpretation to build comprehensive models that describe and predict the behavior of this compound. This approach enhances the efficiency and effectiveness of analytical methodologies, leading to a deeper understanding of the compound's properties. mdpi.com

| Chemometric Technique | Application | Reference |

|---|---|---|

| Principal Component Analysis (PCA) | Data overview, cluster analysis, outlier detection, removal of positional noise. | metabolomics.se |

| Partial Least-Squares (PLS) | Modeling and analysis of complex, noisy, and collinear data. | metabolomics.se |

| Statistical Experimental Design (SED) | Optimizing experimental setup to maximize information content in data. | metabolomics.semdpi.com |

| Genetic Algorithms | Aligning segments of spectra to correct for misalignment across samples. | metabolomics.se |

Environmental Chemistry and Remediation Aspects

Waste Treatment and Resource Recovery through Mercaptide Oxidation

The oxidation of mercaptides is a cornerstone of various industrial waste treatment processes, particularly in the petroleum and chemical sectors. This approach is primarily aimed at converting odorous and corrosive mercaptans into more benign and manageable compounds, often with the added benefit of resource recovery.

Regeneration of Spent Caustic Solutions

In many industrial applications, caustic solutions (aqueous sodium hydroxide) are used to scrub acidic impurities, including mercaptans, from hydrocarbon streams. physiology.orgpsu.edu This "sweetening" process results in the formation of sodium mercaptides dissolved in the caustic solution, which is then referred to as "spent caustic." wikipedia.org Instead of disposing of this spent caustic, which is a significant environmental and economic challenge, it can be regenerated. merichemtech.comresearchgate.net

The regeneration process typically involves the catalytic oxidation of the sodium mercaptides. researchgate.net Air is introduced into the spent caustic in the presence of a catalyst, leading to the oxidation of mercaptides into disulfides. wikipedia.org These disulfides are generally insoluble in the caustic solution and can be separated as an oily layer, often referred to as disulfide oil (DSO). merichemtech.com The regenerated, or "lean," caustic solution, now depleted of mercaptides, can then be recycled back into the treatment process, significantly reducing the consumption of fresh caustic and minimizing waste. wikipedia.orgmerichemtech.com

A typical reaction scheme for this process is as follows:

Extraction: RSH + NaOH → NaSR + H₂O wikipedia.org

Oxidation/Regeneration: 4NaSR + O₂ + 2H₂O → 2RSSR + 4NaOH wikipedia.org

While specific catalysts and conditions for Mercaptide V would need to be determined, the general principle of oxidative regeneration of the scrubbing solution would likely be a viable treatment strategy.

Removal of Mercaptans from Hydrocarbon Streams

The primary goal of treating hydrocarbon streams is to remove sulfur compounds like mercaptans (RSH). psu.edu This is crucial to meet regulatory requirements, reduce corrosivity, and improve the odor of the final product. habitablefuture.org The formation of mercaptides is a key intermediate step in many mercaptan removal technologies.

One common method involves contacting the hydrocarbon stream with a caustic solution, which extracts the mercaptans into the aqueous phase as mercaptides. physiology.orgresearchgate.net The "sweetened" hydrocarbon stream is then separated. The resulting mercaptide-rich caustic solution can then be treated as described in the previous section. Another approach, known as "sweetening," involves the in-situ conversion of mercaptans to disulfides within the hydrocarbon phase, a process also achieved through oxidation. physiology.org

Production of Odorants from Mercaptide By-products

Mercaptans themselves are well-known for their strong, unpleasant odors and are intentionally added to odorless gases like natural gas and propane (B168953) to serve as a warning agent for leaks. energyeducation.ca The oxidation of mercaptans, which proceeds through a mercaptide intermediate in alkaline conditions, results in the formation of disulfides. northeastgas.org Disulfides are generally less odorous than their corresponding mercaptans. ahmadullins.com

The direct production of new, useful odorants from the disulfide by-products of mercaptide oxidation is not a widely documented practice. The disulfide oil (DSO) separated during the regeneration of spent caustic is often considered a waste product to be disposed of or sometimes blended into fuel streams. wikipedia.orgresearchtrend.net However, it is conceivable that under specific controlled oxidation conditions, valuable sulfur-containing compounds could be synthesized. The feasibility of this would depend on the specific mercaptans present and the economics of separation and purification of the desired products from the reaction mixture. For instance, mixtures of mercaptans are sometimes used as fuel gas odorants. ahmadullins.com

Environmental Fate and Transport Studies in Aquatic and Terrestrial Systems

The environmental behavior of this compound would be largely dictated by its mercury content and the stability of the mercury-sulfur bond. Organomercury compounds are known environmental contaminants that can undergo complex transformations and transport in the environment. researchgate.net

Upon release into aquatic or terrestrial systems, this compound could potentially dissociate. In aqueous environments, sodium methyl mercaptide, a simpler mercaptide, dissociates to form methyl mercaptan under normal environmental conditions. cpchem.com Similarly, this compound could release its constituent mercaptobenzoate ligand and mercury ions. The fate of the mercury would then be of primary concern.

Inorganic mercury (Hg(II)) can be methylated by microorganisms in aquatic sediments to form methylmercury (B97897) (MeHg), a potent neurotoxin that bioaccumulates and biomagnifies in food webs. ecetoc.orgwwdmag.com The environmental persistence of mercury compounds poses long-term risks to both wildlife and human health. chula.ac.th

The transport of such compounds in soil and water is influenced by several factors, including:

Soil Composition: The presence of organic matter and clay particles can lead to the adsorption of heavy metals, potentially retarding their movement. mdpi.com

pH: The pH of the soil and water can affect the solubility and speciation of metals. researchtrend.net

Redox Conditions: The oxidation-reduction potential of the environment can influence the chemical form of mercury.

Given these considerations, the environmental fate and transport of this compound would be a complex interplay of chemical and biological processes, with a significant potential for the formation of more toxic and mobile mercury species.

Adsorption-Based Technologies for Mercaptan Removal

Adsorption is a widely used and effective technology for the removal of mercaptans from various streams, offering high efficiency and the potential for adsorbent regeneration. researchgate.netmdpi.com A variety of materials have been investigated for this purpose.

| Adsorbent Material | Description | Efficacy in Mercaptan Removal |

| Activated Carbon | Highly porous carbon material with a large surface area. researchgate.net | Effective in adsorbing mercaptans. Its performance can be enhanced by impregnation with metal oxides or by modifying its surface chemistry. acs.org |

| Zeolites | Crystalline aluminosilicates with a well-defined porous structure. aaqr.org | Can selectively adsorb mercaptans based on molecular size and polarity. Their performance can be affected by the presence of water vapor. aaqr.org |

| Metal Oxides | Various metal oxides, often supported on other materials. | Have shown high capacity for mercaptan removal through chemical reaction with the sulfur compounds. |

| Modified Bentonite and Sludge | Low-cost materials modified with metals like iron and copper. | Bentonite modified with iron has demonstrated a high capacity for removing H₂S and mercaptans. researchgate.net |

These adsorption technologies are generally applied to the removal of mercaptans (RSH) rather than pre-formed mercaptides. However, in a scenario where this compound might be present in a waste stream, adsorption could be a viable polishing step to remove any dissociated mercaptans or the organometallic complex itself, particularly using materials with a high affinity for heavy metals and sulfur compounds.

Interdisciplinary Perspectives in Environmental Mercaptide Research

The study of mercury-containing compounds like this compound in the environment inherently requires a transdisciplinary approach. ecetoc.org The complexities of their fate, transport, and toxicity cannot be fully understood from a single scientific viewpoint.

Effective research in this area necessitates collaboration among various fields:

Chemistry: To understand the fundamental properties, reactions, and detection of the compound.

Environmental Science: To study its distribution, transport, and transformation in different environmental compartments (air, water, soil). researchgate.net

Toxicology: To assess its harmful effects on living organisms and ecosystems.

Microbiology: To investigate the role of microorganisms in the transformation of the compound, such as the methylation of mercury.

Engineering: To develop and optimize remediation and treatment technologies.

Public Policy and Social Sciences: To inform regulatory decisions and understand the societal impacts of contamination. nih.gov

Such interdisciplinary collaborations are crucial for developing comprehensive strategies to manage the risks associated with mercury pollution and to create innovative solutions for the remediation of contaminated sites. chula.ac.thnih.govsouthampton.ac.uk

Future Research Directions in Mercaptide Chemistry

Exploration of Novel Mercaptide Architectures and Functionalities

A primary direction for future research lies in the design and synthesis of new mercaptide structures with tailored properties. This involves moving beyond simple metal thiolates to more complex, multi-functional architectures.

Supramolecular Networks: A promising area is the development of supramolecular networks from small molecule mercaptides. acs.org For instance, the self-assembly of sodium thioctate, a biological molecule, can form highly ordered layered networks. acs.org This process involves dynamic covalent ring-opening polymerization and ionic interactions, creating materials with dynamic and adaptive mechanical properties, self-healing capabilities, and actuation functions. acs.org Future work will likely focus on controlling these self-assembly pathways to create even more complex and functional three-dimensional polymeric networks. acs.org The study of how L-cysteine and silver nitrate (B79036) self-assemble to form silver mercaptide aggregates and subsequently a gel network provides a basis for creating novel hydrogels. rsc.org

Multi-metallic and Mixed-Ligand Systems: Research into mercaptides containing multiple different metal centers or a combination of mercaptide and other functional ligands is expected to yield materials with novel catalytic, electronic, or magnetic properties. The synthesis of antimony mercaptide, for example, has been shown to be an effective heat stabilizer for PVC. google.com

Polymer-Embedded Clusters: The thermal decomposition of mercaptides, such as silver dodecylmercaptide, within a polymer matrix like amorphous polystyrene, allows for the creation of polymer-embedded silver clusters. researchgate.net Future investigations will likely explore different polymer matrices and mercaptide precursors to control the size, morphology, and properties of the resulting nanocomposites for applications in optics and photonics. researchgate.net

Refinement of Mechanistic Understanding at the Molecular Level

A deeper understanding of the fundamental chemical and physical processes involving mercaptides is crucial for their rational design and application.

Reaction Kinetics and Mechanisms: Detailed kinetic studies are needed to elucidate the mechanisms of mercaptide reactions. For example, investigating the oxidation of isopropyl mercaptan catalyzed by copper oligopyrocatecholate has shown the reaction to be first-order with respect to the mercaptide. researchgate.net Future work should aim to develop comprehensive rate laws for various mercaptide reactions, which is essential for designing industrial reactors. researchgate.net The mechanism of how organotin mercaptides stabilize PVC involves reacting with HCl and substituting chloride at reactive sites, preventing degradation. core.ac.uk Further studies could refine this understanding for developing more efficient stabilizers. core.ac.uk

Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanical calculations are powerful tools for probing mercaptide behavior at the atomic level. osti.govresearchgate.net Classical MD simulations have been used to investigate how sodium methyl mercaptide pretreatment can increase carbohydrate yield during kraft pulping by providing insights into molecular-scale details. osti.gov Quantum chemistry methods have been employed to study the formation of silver mercaptide molecules and their aggregation into nanosized clusters in solution. researchgate.netresearchgate.net The integration of computational studies with experimental research can help analyze the chemical nature of inhibitors and their interaction with catalysts. mdpi.com

Spectroscopic Analysis: Advanced spectroscopic techniques will continue to be vital for characterizing mercaptide structures and reaction intermediates. Fourier-transform infrared (FTIR) spectroscopy, for instance, can confirm the formation of silver cysteinate by observing the disappearance of the thiol group's absorption band. rsc.org It can also be used to analyze the interaction between Ziegler-Natta catalysts and mercaptans by identifying characteristic vibrations of Ti-S bonds. mdpi.com The unusual spectral properties of cytochrome P450 have been attributed to a heme-mercaptide linkage to the protein. core.ac.uk

Expansion of Applications in Emerging Technologies and Advanced Materials

The unique properties of mercaptides make them promising candidates for a wide range of new and improved technologies. mosti.gov.my

Catalysis: The strong binding capacity of mercaptides to metals can be exploited in catalysis. vulcanchem.com For instance, they can serve as catalysts in organic transformations that require selective thiol coordination. vulcanchem.com There is also potential in developing catalysts for the removal of sulfur-containing compounds from fuels and industrial emissions. researchgate.nete3s-conferences.org

Nanotechnology and Advanced Materials: Mercaptides can act as precursors or templates for synthesizing nanoparticles with specific properties. vulcanchem.com Mercury mercaptide, for example, could be used to template mercury sulfide (B99878) (HgS) nanoparticles for optoelectronic devices. vulcanchem.com The development of new poly mercaptan materials is being researched to control the refractive index of resin optical lenses and the curing time of epoxy resins. yifenggufen.cn Metal-organic frameworks (MOFs), a class of advanced crystalline materials, show promise for applications in nanotechnology and biotechnology due to their porosity and large surface areas. mdpi.com

Biomaterials and Healthcare: Mercaptide-based hydrogels and other biomaterials are being explored for applications in tissue engineering, drug delivery, and medical devices. e3s-conferences.orgresearchgate.net The self-assembly of mercaptide molecules can form hydrogels capable of trapping large amounts of water, which could have medicinal applications. rsc.orgresearchgate.net Advanced materials processing techniques are enabling the synthesis of novel biomaterials with properties like biocompatibility and controlled degradation. e3s-conferences.org

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating research in mercaptide chemistry.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the properties and reactivity of new mercaptide structures, guiding experimental synthesis efforts. mdpi.com DFT studies can explore the interactions between inhibitor molecules and catalysts, helping to corroborate experimental results. mdpi.com Quantum chemical calculations have been combined with liquid-liquid equilibrium experiments to study the performance of sulfoxide (B87167) solvent extraction for removing thioether and mercaptan. researchgate.net

Interpreting Experimental Data: Computational models can provide a molecular-level interpretation of experimental observations. For example, MD simulations can help understand the self-organization processes observed in cysteine-silver solutions. researchgate.net

High-Throughput Screening: The combination of computational screening and automated experimental setups can rapidly identify promising mercaptide candidates for specific applications.

Contributions to Sustainable Chemistry and Green Engineering Principles

Future research in mercaptide chemistry will increasingly be guided by the principles of green chemistry and sustainable engineering, aiming to develop environmentally benign processes and products. rsc.orgchemistryforsustainability.orgcambridgescholars.comacs.orgunep.org

Renewable Feedstocks: A key goal is to utilize renewable resources for the synthesis of mercaptides. cambridgescholars.com This includes exploring biosynthetic routes and using biomass-derived starting materials.

Atom Economy and Waste Minimization: Developing synthetic methods with high atom economy, which maximize the incorporation of starting materials into the final product, is a central tenet of green chemistry. cambridgescholars.com Research into catalytic processes that shorten reaction times and improve yields, such as in the synthesis of antimony mercaptide, contributes to this goal by reducing waste and energy consumption. google.com

Safer Chemical Design: A major focus will be on designing mercaptides with reduced toxicity and environmental impact. unep.org This involves replacing toxic metals, such as mercury, with safer alternatives like zinc or iron to create functional analogues without the associated hazards. vulcanchem.com

Circular Economy: Research will also focus on the recyclability and degradation of mercaptide-based materials, contributing to a circular economy. unep.org For example, developing recyclable polymeric materials from natural small molecules like sodium thioctate provides a new strategy for sustainable materials. acs.org

Data Tables

Table 1: Investigated Mercaptans and Their Properties

| Mercaptan | Formula | Application/Study Area | Reference |

| Isopropyl Mercaptan | C3H8S | Catalytic oxidation kinetics | researchgate.net |

| Silver Dodecylmercaptide | AgSC12H25 | Precursor for polymer-embedded silver clusters | researchgate.net |

| Sodium Methyl Mercaptide | CH3SNa | Pretreatment in kraft pulping | osti.gov |

| Methyl Mercaptan | CH3SH | Toxicity studies and catalyst inhibition | mdpi.comnih.gov |

| Ethyl Mercaptan | C2H5SH | Catalyst inhibition | mdpi.com |

| Propyl Mercaptan | C3H7SH | Catalyst inhibition | mdpi.com |

| Butyl Mercaptan | C4H9SH | Catalyst inhibition | mdpi.com |

Q & A

Q. How can multi-omics data integration assess this compound’s therapeutic potential and off-target effects?